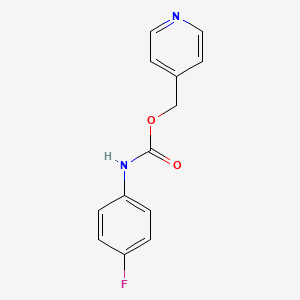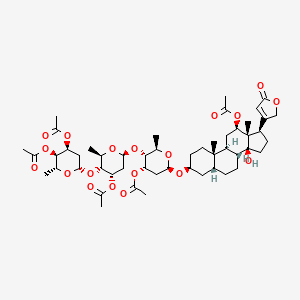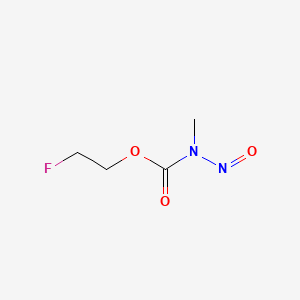
anti-p-Trifluoromethylbenzaldoxime hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-p-Trifluoromethylbenzaldoxime hydrochloride: is a chemical compound with the molecular formula C8H7ClF3NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group attached to a benzaldoxime structure, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-p-Trifluoromethylbenzaldoxime hydrochloride typically involves the reaction of p-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. The reaction can be represented as follows:
p-Trifluoromethylbenzaldehyde+Hydroxylamine hydrochloride→anti-p-Trifluoromethylbenzaldoxime hydrochloride
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-p-Trifluoromethylbenzaldoxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzaldoxime derivatives.
Applications De Recherche Scientifique
Chemistry: Anti-p-Trifluoromethylbenzaldoxime hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules with trifluoromethyl groups.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems. It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals.
Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of anti-p-Trifluoromethylbenzaldoxime hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
p-Trifluoromethylbenzaldehyde: A precursor in the synthesis of anti-p-Trifluoromethylbenzaldoxime hydrochloride.
p-Trifluoromethylbenzylamine: A related compound with an amine group instead of an oxime group.
p-Trifluoromethylbenzonitrile: A compound with a nitrile group instead of an oxime group.
Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the oxime group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.
Propriétés
Numéro CAS |
73681-15-9 |
|---|---|
Formule moléculaire |
C8H7ClF3NO |
Poids moléculaire |
225.59 g/mol |
Nom IUPAC |
(NE)-N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-12-13;/h1-5,13H;1H/b12-5+; |
Clé InChI |
CZUVXBXHHRRULO-NKPNRJPBSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/O)C(F)(F)F.Cl |
SMILES canonique |
C1=CC(=CC=C1C=NO)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)




